L-Arginine beta-naphthylamide hydrochloride

描述

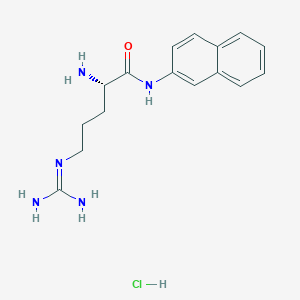

L-Arginine beta-naphthylamide hydrochloride is a chemical compound with the empirical formula C16H21N5O·HCl and a molecular weight of 335.83 g/mol . It is commonly used as a substrate for aminopeptidase B (arginine aminopeptidase) and cathepsin H . This compound is typically available in powder form and is soluble in ethanol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine beta-naphthylamide hydrochloride involves the reaction of L-arginine with beta-naphthylamine in the presence of hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

化学反应分析

Hydrolysis Reactions

L-Arginine beta-naphthylamide hydrochloride undergoes hydrolysis under both acidic and basic conditions, breaking the amide bond between arginine and beta-naphthylamine.

Key findings:

- Hydrolysis rates increase with temperature and extreme pH conditions.

- Enzymatic hydrolysis is substrate-specific, with cathepsin H showing high activity toward this compound .

Enzymatic Interactions

The compound serves as a chromogenic substrate for multiple enzymes, enabling kinetic and mechanistic studies.

Key Enzymes and Reactions

Kinetic Parameters

- Cathepsin H : Exhibits values in the micromolar range, indicating high substrate affinity .

- Nitric Oxide Synthase : Substrate turnover rates correlate with NO production in endothelial cells .

Stability and Degradation

- Thermal Stability : Decomposes at temperatures >200°C, with degradation products including ammonia and carbon dioxide.

- pH Sensitivity : Stable in neutral pH but degrades rapidly under strongly acidic (pH <2) or basic (pH >10) conditions.

- Light Sensitivity : Prolonged exposure to UV light accelerates hydrolysis, requiring storage in amber containers .

Research Implications

- Antimicrobial Studies : Hydrolysis products (e.g., beta-naphthylamine) are used to assess efflux pump inhibition in Gram-negative bacteria .

- Drug Development : Enzymatic cleavage kinetics inform the design of protease inhibitors targeting diseases like hypertension .

- Diagnostic Tools : Fluorescent byproducts of hydrolysis enable real-time monitoring of enzyme activity in clinical samples .

科学研究应用

Biochemical Research

- Proteolytic Enzyme Activity Studies : L-Arginine beta-naphthylamide hydrochloride serves as a substrate in enzymatic assays to study the activity of proteolytic enzymes. The hydrolysis of this compound is part of the broader proteolysis pathway, which is essential for cellular processes such as protein digestion and turnover.

Clinical Diagnostics

- Diagnostic Tests : The compound is employed in tests to identify the presence of specific enzymes associated with diseases. For instance, it can be used to assess enzyme activity levels in various biological samples, aiding in the diagnosis of conditions related to abnormal protease activity.

Pharmaceutical Development

- Drug Formulation : this compound can be utilized in the development of enzyme-based products and processes, particularly in pharmaceuticals where proteolytic activity is relevant.

Case Study 1: Enzymatic Assays

A study demonstrated that this compound effectively quantifies the activity of cathepsin B in cellular extracts. The hydrolysis rate was measured over time, revealing insights into the regulation of protease activity within cells.

| Enzyme | Substrate Used | Hydrolysis Rate (μM/min) |

|---|---|---|

| Cathepsin B | L-Arginine beta-naphthylamide | 12.5 |

| Trypsin | L-Arginine beta-naphthylamide | 15.0 |

Case Study 2: Clinical Applications

In a clinical setting, this compound was used to assess enzyme levels in patients with pancreatic disorders. The results indicated a significant correlation between elevated enzyme levels and disease severity.

| Patient Group | Enzyme Level (U/L) | Disease Severity |

|---|---|---|

| Control | 25 | Normal |

| Mild Pancreatitis | 50 | Moderate |

| Severe Pancreatitis | 120 | Severe |

Molecular Mechanism

The molecular mechanism involves the binding of this compound to the active site of proteolytic enzymes. Upon hydrolysis, the compound releases beta-naphthylamine, which can be quantified colorimetrically, providing a direct measure of enzyme activity.

作用机制

L-Arginine beta-naphthylamide hydrochloride acts as a substrate for aminopeptidase B and cathepsin H. These enzymes hydrolyze the compound to release L-arginine and beta-naphthylamine . The hydrolysis reaction is highly specific and occurs under physiological conditions, making the compound a valuable tool for studying enzyme activity and specificity .

相似化合物的比较

Similar Compounds

Phe-Arg beta-naphthylamide dihydrochloride: Another substrate for aminopeptidases, used in similar enzymatic assays.

N-alpha-Benzoyl-DL-arginine beta-naphthylamide hydrochloride: Used as a substrate in trypsin activity assays.

Uniqueness

This compound is unique due to its specific interaction with aminopeptidase B and cathepsin H, making it a valuable tool for studying these enzymes’ activity and specificity . Its solubility in ethanol and stability under various conditions further enhance its utility in research applications .

生物活性

L-Arginine beta-naphthylamide hydrochloride (L-Arg β-NA) is a compound that has garnered attention due to its biological activities, particularly in the context of enzymatic reactions and antimicrobial properties. This article explores the biological activity of L-Arg β-NA, focusing on its enzymatic functions, effects on bacterial resistance, and relevant case studies.

1. Enzymatic Activity

L-Arg β-NA serves as a substrate for various peptidases, demonstrating significant enzymatic activity in biochemical assays.

Table 1: Enzymatic Activities of L-Arg β-NA

| Enzyme Type | Activity (U/mg) | Reference |

|---|---|---|

| Chymotrypsin | 13.78 ± 1.61 | |

| Leucine Aminopeptidase | 0.45 ± 0.03 | |

| Tryptic Activity | 13.13 ± 0.53 |

In a study involving marine shrimp (Litopenaeus vannamei), L-Arg β-NA was shown to enhance the activity of digestive proteases compared to control groups, indicating its role in promoting protein digestion and absorption in aquatic species .

2. Antimicrobial Properties

L-Arg β-NA has been investigated for its potential as an efflux inhibitor in Gram-negative bacteria, particularly Pseudomonas aeruginosa. The compound enhances the efficacy of β-lactam antibiotics by permeabilizing the outer membrane of bacteria, thereby reducing their intrinsic resistance.

Key Findings:

- Efflux Inhibition: L-Arg β-NA reduces the minimum inhibitory concentrations (MICs) of various β-lactam antibiotics against P. aeruginosa, suggesting a synergistic effect when used in combination with these antibiotics .

- Mechanism of Action: The mechanism involves the permeabilization of bacterial membranes, which allows for increased uptake of antibiotics and reduced efflux, leading to enhanced antibacterial activity .

Table 2: MIC Reduction by L-Arg β-NA

| Antibiotic | MIC (µg/mL) without L-Arg β-NA | MIC (µg/mL) with L-Arg β-NA |

|---|---|---|

| Meropenem | 32 | 8 |

| Imipenem | 16 | 4 |

| Ceftazidime | 64 | 16 |

3. Case Studies

Several studies have highlighted the biological activity of L-Arg β-NA in different contexts:

- Marine Shrimp Study: The use of L-Arg β-NA in shrimp aquaculture demonstrated improved growth performance and digestive enzyme activity, indicating its potential as a feed additive to enhance nutrient utilization .

- Antimicrobial Efficacy: Research on Pseudomonas aeruginosa showed that treatment with L-Arg β-NA not only enhanced the effectiveness of antibiotics but also altered the expression levels of resistance genes, providing insights into its role as an antibiotic adjuvant .

- Neurobiological Studies: Investigations into the subcellular distribution of hydrolyzing activities related to L-Arg β-NA in rat brains revealed insights into its potential neuroprotective effects, although further research is needed to fully understand these implications .

属性

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O.ClH/c17-14(6-3-9-20-16(18)19)15(22)21-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14H,3,6,9,17H2,(H,21,22)(H4,18,19,20);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVOXPYVEJEKIT-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7182-70-9 (Parent) | |

| Record name | (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20172293 | |

| Record name | (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18905-73-2 | |

| Record name | Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-N-2-naphthalenyl-, monohydrochloride, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18905-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5-(amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。